molecular formula C18H21BrN4OS B4043170 10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

Cat. No.: B4043170
M. Wt: 421.4 g/mol
InChI Key: JIPZNVQBJNJIIG-UHFFFAOYSA-N
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Description

10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a useful research compound. Its molecular formula is C18H21BrN4OS and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound 10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is 420.06195 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Cyclization and Novel Heterocycles Synthesis

Research in the field of heterocyclic chemistry has shown significant interest in the synthesis of novel spiro heterocycles, which are compounds featuring a spiro linkage (a single atom connecting two rings) within their molecular structure. These compounds are of great interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

  • Varlamov et al. (1999, 2013) explored the intramolecular cyclization of gem-benzylaminoallylcyclohexane, resulting in the formation of spiro[tetrahydrobenz-2-azepine-3-cyclohexane] and other related compounds under specific conditions. These findings illustrate the potential of utilizing intramolecular reactions to create complex and novel spiro heterocyclic structures, which could be relevant to the synthesis and application of the compound (Varlamov et al., 1999).

Efficient Synthesis and Microbiological Activity

The development of efficient synthetic routes for novel spiro heterocycles is crucial for their application in various scientific fields. Dabholkar and Ravi (2010) demonstrated an efficient synthesis of novel spiro heterocycles containing a triazine nucleus, showcasing their microbiological activity against gram-positive and gram-negative microorganisms. This study indicates the potential of spiro heterocycles in biomedical applications, suggesting that similar strategies could be applied to synthesize and test the biological activity of "10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]" (Dabholkar & Ravi, 2010).

Applications in Electrophilic Aminations

The study of electrophilic aminations, as discussed by Andreae and Schmitz (1991), provides insights into the synthesis of various nitrogen-containing compounds through the transfer of NH groups to different nucleophiles. This research could offer valuable methodologies for functionalizing spirocyclic compounds, potentially applicable to the modification and application of the compound in creating bioactive molecules or novel materials (Andreae & Schmitz, 1991).

Properties

IUPAC Name

10-bromo-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-2-10-25-17-20-16-15(22-23-17)13-11-12(19)6-7-14(13)21-18(24-16)8-4-3-5-9-18/h6-7,11,21H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPZNVQBJNJIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
Reactant of Route 2
Reactant of Route 2
10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
Reactant of Route 3
Reactant of Route 3
10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
Reactant of Route 4
10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
Reactant of Route 5
Reactant of Route 5
10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
Reactant of Route 6
Reactant of Route 6
10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.